Iso-propyl 4-hydroxyphenylacetate chemical properties
Iso-propyl 4-hydroxyphenylacetate chemical properties
Disclaimer: Extensive literature searches did not yield specific experimental data for iso-propyl 4-hydroxyphenylacetate. This document provides a technical overview based on the chemical properties of its constituent precursor, 4-hydroxyphenylacetic acid, and a closely related, often conflated compound, isopropyl 4-hydroxybenzoate. The experimental protocols and potential biological activities described herein are theoretical and extrapolated from established chemical principles and data on related compounds.
Introduction
Iso-propyl 4-hydroxyphenylacetate is an ester formed from 4-hydroxyphenylacetic acid and isopropanol. Due to the scarcity of direct research on this specific ester, this guide will focus on the properties of its parent acid and the analogous isopropyl 4-hydroxybenzoate to provide a foundational understanding for researchers, scientists, and drug development professionals. 4-Hydroxyphenylacetic acid is a phenolic acid found in various natural sources, including olive oil and beer, and is a metabolite of tyrosine in humans.[1][2] Its derivatives are of interest for their potential biological activities, including antioxidant and anti-inflammatory properties.[3][4]
Chemical and Physical Properties
Table 1: Physicochemical Properties of 4-Hydroxyphenylacetic Acid
| Property | Value | Source |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [5] |
| Melting Point | 148-151 °C | [6] |
| Boiling Point | Decomposes | |
| Appearance | White to cream or light tan crystalline powder | [6] |
| Solubility | Soluble in hot water, ether, ethanol, and ethyl acetate. Slightly soluble in cold water. Soluble in dimethyl sulfoxide and methanol. | [6] |
| pKa | 4.49 | [7] |
Table 2: Physicochemical Properties of Isopropyl 4-hydroxybenzoate
| Property | Value | Source |
| CAS Number | 4191-73-5 | [8] |
| Molecular Formula | C₁₀H₁₂O₃ | [8] |
| Molecular Weight | 180.20 g/mol | [9] |
| Melting Point | 81.5-87.5 °C | |
| Boiling Point | 611.35 K (calculated) | [10] |
| Appearance | White powder to lump | [11] |
| Solubility | Soluble in Chloroform, Ethyl Acetate | |
| LogP | 1.957 (calculated) | [10] |
Experimental Protocols
Proposed Synthesis of Iso-propyl 4-hydroxyphenylacetate via Fischer Esterification
This protocol describes a theoretical method for the synthesis of iso-propyl 4-hydroxyphenylacetate based on the well-established Fischer esterification reaction.[12][13]
Materials:
-
4-Hydroxyphenylacetic acid
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
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Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve 1.0 equivalent of 4-hydroxyphenylacetic acid in an excess of anhydrous isopropanol (e.g., 10-20 equivalents). Isopropanol serves as both a reactant and the solvent.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature will be close to the boiling point of isopropanol (82.6 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess isopropanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude iso-propyl 4-hydroxyphenylacetate.
-
The crude product may be purified by column chromatography on silica gel if necessary.
Potential Biological Activity and Signaling Pathways
While there is no specific biological data for iso-propyl 4-hydroxyphenylacetate, the biological activities of its parent compound, 4-hydroxyphenylacetic acid, and its derivatives have been studied. These compounds exhibit antioxidant, antibacterial, and anti-inflammatory properties.[4]
4-Hydroxyphenylacetic acid is a microbial metabolite that has been shown to be involved in antioxidative actions by inducing the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2).[14] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Biosynthesis of 4-Hydroxyphenylacetic Acid
The biosynthesis of 4-hydroxyphenylacetic acid in microorganisms typically starts from the amino acid tyrosine.[15]
Conclusion
Iso-propyl 4-hydroxyphenylacetate remains a compound with uncharacterized chemical and biological properties. This technical guide provides a starting point for researchers by summarizing the known properties of the closely related compounds, 4-hydroxyphenylacetic acid and isopropyl 4-hydroxybenzoate. The proposed synthesis protocol offers a viable route for obtaining this compound for future studies. Further research is warranted to determine the specific physicochemical properties and biological activities of iso-propyl 4-hydroxyphenylacetate, which may hold potential for applications in drug development and other scientific fields, given the known bioactivities of related phenolic compounds.
References
- 1. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]
- 7. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534) - FooDB [foodb.ca]
- 8. Isopropyl-4-hydroxybenzoate [webbook.nist.gov]
- 9. Isopropyl 4-hydroxybenzoate analytical standard 4191-73-5 [sigmaaldrich.com]
- 10. isopropyl 4-hydroxybenzoate (CAS 4191-73-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
